(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the 2 and 5 positions of one phenyl ring and a fluorine atom on the 4 position of the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of chalcone derivatives and their reactivity.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the fluorine atom and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, which may result in different biological activities and reactivity.
(2E)-1-(4-Methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Contains a single methoxy group, which may alter its chemical and biological properties.
Uniqueness: The presence of both methoxy groups and a fluorine atom in (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can significantly influence its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECIINCKZHWTSO-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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